molecular formula C12H15N3 B1599443 4-(2-Aminoethyl)amino-2-methylquinoline CAS No. 81528-71-4

4-(2-Aminoethyl)amino-2-methylquinoline

Cat. No. B1599443
CAS RN: 81528-71-4
M. Wt: 201.27 g/mol
InChI Key: JDSBUPUXYPOCOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Aminoethyl)amino-2-methylquinoline, also known as AP-7, is a derivative of quinoline. It has a molecular formula of C12H15N3 and a molecular weight of 201.27 g/mol .


Chemical Reactions Analysis

While specific chemical reactions involving 4-(2-Aminoethyl)amino-2-methylquinoline are not explicitly mentioned in the literature, quinoline derivatives are known to be versatile in various transformations .

Scientific Research Applications

Quinoline is a heterocyclic aromatic compound that has received considerable attention due to its broad spectrum of bioactivity . It’s an essential segment of both natural and synthetic compounds . Here are some general applications of quinoline and its derivatives:

  • Pharmaceuticals and Medicinal Chemistry : Quinoline is a major scaffold for leads in drug discovery and plays a significant role in the field of medicinal chemistry . It’s used in the synthesis of a wide range of biologically and pharmaceutically active compounds . Various selected quinolines and derivatives have shown potential biological and pharmaceutical activities .

  • Synthetic Organic Chemistry : Quinoline has versatile applications in the fields of industrial and synthetic organic chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .

  • Industrial Chemistry : Quinoline and its derivatives are used in various industrial applications. For instance, they are used in the synthesis of dyes . Quinoline-based dyes such as ethyl red iodide and pinacyanol have been used since the beginning of the nineteenth century in photographic plates .

  • Organic Light-Emitting Diodes (OLEDs) and Photovoltaic Cells : Quinolines provide frameworks for industrial uses including organic light-emitting diodes (OLEDs) and photovoltaic cells .

  • Solvents for Terpenes and Resins : Quinoline is also used as a solvent for terpenes and resins .

  • Antimalarial Drugs : Prominently, the first and most widely used antimalarial agent, quinine, contains the quinoline scaffold, as do the closely related derivatives chloroquine and mefloquine .

  • Photographic Plates : Quinoline-based dyes such as ethyl red iodide and pinacyanol have been used since the beginning of the nineteenth century in photographic plates .

  • Synthesis of Bioactive Chalcone Derivatives : Quinoline is used in the synthesis of bioactive chalcone derivatives anchored with heterocyclic compounds in different classes that have pharmacological activities .

  • Synthesis of 2-Methylquinoline : 2-Methylquinoline and its derivatives have shown substantial biological activities. There are different techniques for the synthesis of 2-methylquinoline, and Doebner–von Miller is the best .

Safety And Hazards

4-(2-Aminoethyl)amino-2-methylquinoline is classified as an irritant . It’s recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure appropriate exhaust ventilation at places where dust is formed .

Future Directions

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, with many substituted quinolines used as drugs with a wide range of bioactivities . Therefore, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives represents an urgent challenge .

properties

IUPAC Name

N'-(2-methylquinolin-4-yl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-9-8-12(14-7-6-13)10-4-2-3-5-11(10)15-9/h2-5,8H,6-7,13H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDSBUPUXYPOCOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40424266
Record name N~1~-(2-Methylquinolin-4-yl)ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-Methylquinolin-4-yl)ethane-1,2-diamine

CAS RN

81528-71-4
Record name N~1~-(2-Methylquinolin-4-yl)ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Aminoethyl)amino-2-methylquinoline
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-(2-Aminoethyl)amino-2-methylquinoline
Reactant of Route 3
Reactant of Route 3
4-(2-Aminoethyl)amino-2-methylquinoline
Reactant of Route 4
Reactant of Route 4
4-(2-Aminoethyl)amino-2-methylquinoline
Reactant of Route 5
Reactant of Route 5
4-(2-Aminoethyl)amino-2-methylquinoline
Reactant of Route 6
Reactant of Route 6
4-(2-Aminoethyl)amino-2-methylquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.